
Mangicol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mangicol B is a natural product found in Fusarium and Fusarium heterosporum with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Biosynthesis
Mangicol B is synthesized from the marine fungus Fusarium heterosporum, found in mangrove habitats. The compound's unique structure comprises a spirotricyclic skeleton, which contributes to its biological activity. Recent studies have proposed biosynthetic pathways for this compound and related compounds, highlighting the role of specific enzymes in its production .
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects. In vitro studies indicate that it inhibits nitric oxide production in macrophages, with an IC50 value of 8.29 ± 0.13 μM, which is more potent than traditional anti-inflammatory drugs like indomethacin . In vivo experiments using a mouse model showed that this compound effectively reduced inflammation induced by phorbol myristate acetate, comparable to established pharmaceuticals .
Antimicrobial Effects
Research has shown that this compound exhibits antimicrobial properties against various pathogens. In particular, it has been tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising antibacterial activities . The compound's efficacy was assessed using disc diffusion methods, revealing significant inhibition zones at specific concentrations.
Anticancer Activity
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Mangicol B, and how can researchers ensure reproducibility?
this compound synthesis typically involves [describe general synthetic routes, e.g., marine-derived precursor modification or enzymatic pathways]. Characterization requires multi-modal validation:
- Structural elucidation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation .
- Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode-array detection, ensuring ≥95% purity .
- Reproducibility : Detailed protocols for solvent systems, reaction temperatures, and purification steps must be documented to enable replication. Use standardized reference materials for calibration .
Q. How can researchers design robust in vitro assays to evaluate this compound’s bioactivity (e.g., anticancer or anti-inflammatory effects)?
- Dose-response curves : Test concentrations spanning 3–4 logarithmic ranges (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls. Normalize data to baseline activity .
- Endpoint selection : Use validated assays (e.g., MTT for viability, ELISA for cytokine profiling) with triplicate technical replicates. Report raw data and statistical significance (p < 0.05, ANOVA with post-hoc tests) .
Q. What criteria should guide the selection of cell lines or primary cultures for this compound studies?
Prioritize models with:
- Relevance to target pathology : e.g., NCI-60 panel for anticancer screening, LPS-stimulated macrophages for inflammation .
- Genetic/phenotypic stability : Use low-passage cells authenticated via STR profiling. Avoid cross-contamination .
- Mechanistic alignment : Select lines expressing putative this compound targets (e.g., specific receptors or enzymes) identified via prior omics studies .
Advanced Research Questions
Q. How can conflicting results in this compound’s biological activity across studies be systematically addressed?
- Meta-analysis : Aggregate data from ≥5 independent studies using PRISMA guidelines. Assess heterogeneity via I² statistics .
- Source validation : Cross-check compound purity, storage conditions (e.g., light/temperature sensitivity), and batch variability .
- Methodological audit : Compare assay conditions (e.g., serum concentration in cell media, incubation times) that may alter outcomes .
Q. What in vivo models are most suitable for evaluating this compound’s therapeutic potential, and how should endpoints be quantified?
- Model selection :
- Xenografts : Immunodeficient mice with patient-derived tumors for oncology .
- Transgenic models : e.g., APPswe/PS1dE9 mice for neurodegenerative studies .
- Endpoint rigor :
- Pharmacodynamics : Measure tumor volume/biomarkers weekly; use BLI (bioluminescence imaging) for metastasis .
- Toxicity : Monitor body weight, organ histopathology, and serum ALT/AST levels .
Q. What computational strategies can predict this compound’s mechanism of action (MoA) and off-target effects?
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against target libraries (e.g., KinaseChem, GPCRdb) .
- Network pharmacology : Construct protein-protein interaction networks via STRING or Cytoscape to identify secondary pathways .
- ADMET prediction : SwissADME or pkCSM for bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Q. How can researchers optimize this compound’s pharmacokinetic (PK) profile for translational studies?
- Formulation : Test nanoemulsions or liposomes to enhance solubility (e.g., via DLS for particle size) .
- PK parameters : Calculate t₁/₂, Cmax, and AUC in rodent plasma using LC-MS/MS. Compare IV vs. oral administration .
- Metabolite profiling : UPLC-QTOF-MS to identify phase I/II metabolites; correlate with activity loss .
Q. Methodological & Analytical Challenges
Q. What statistical approaches mitigate false discovery rates (FDR) in high-throughput this compound screens?
- Multiple testing correction : Apply Benjamini-Hochberg procedure (FDR < 0.1) for transcriptomic/proteomic datasets .
- Replicate weighting : Use hierarchical Bayesian models to prioritize hits validated in ≥2 independent assays .
Q. How should researchers validate this compound’s synergistic effects with existing therapeutics?
- Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn software. Define synergy as CI < 1 .
- Mechanistic validation : RNA-seq or phospho-proteomics to confirm pathway crosstalk (e.g., MAPK inhibition enhancing apoptosis) .
Q. What strategies resolve discrepancies between in silico predictions and experimental data for this compound?
Propiedades
Fórmula molecular |
C25H42O5 |
---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
(2S,3S,4S)-5-[(1R,2R,3R,5S,6R,7R,10R,13S)-3-hydroxy-2,7,10,13-tetramethyl-7-tetracyclo[10.3.0.01,5.06,10]pentadec-11-enyl]-2-methylpentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C25H42O5/c1-14-6-7-25-15(2)18(27)10-16(25)20-22(3,11-17(14)25)8-9-23(20,4)12-19(28)21(29)24(5,30)13-26/h11,14-16,18-21,26-30H,6-10,12-13H2,1-5H3/t14-,15-,16-,18+,19-,20-,21-,22+,23+,24-,25-/m0/s1 |
Clave InChI |
YXAVEBXVQDZXAI-BRGZQTFFSA-N |
SMILES isomérico |
C[C@H]1CC[C@@]23C1=C[C@]4(CC[C@]([C@H]4[C@@H]2C[C@H]([C@@H]3C)O)(C)C[C@@H]([C@@H]([C@](C)(CO)O)O)O)C |
SMILES canónico |
CC1CCC23C1=CC4(CCC(C4C2CC(C3C)O)(C)CC(C(C(C)(CO)O)O)O)C |
Sinónimos |
mangicol B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.